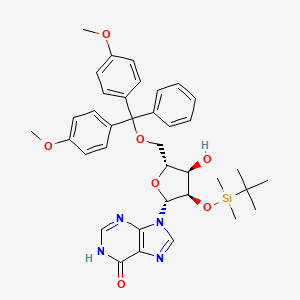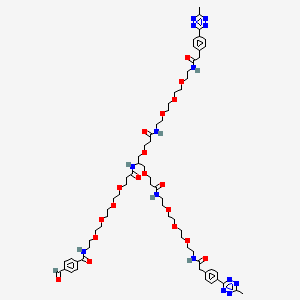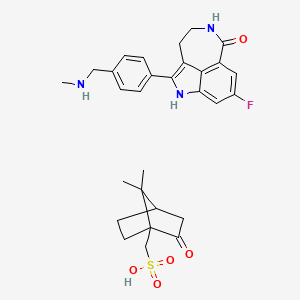
1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate is a complex organic compound that belongs to the class of hydroxybenzoic acids These compounds are known for their significant biochemical and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate typically involves multi-step organic reactions. The process often starts with the preparation of the benzoyl and isoquinoline intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include:
- Hydroxybenzoic acids
- Isoquinoline derivatives
- Catalysts such as palladium or copper complexes
- Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
- Batch reactors for controlled reaction conditions
- Continuous flow reactors for efficient production
- Purification steps such as crystallization or chromatography to obtain the final product in high purity
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
- Quinones from oxidation reactions
- Alcohols from reduction reactions
- Substituted aromatic compounds from substitution reactions
Scientific Research Applications
1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of functional materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) in inflammation.
Signal Transduction: It can modulate signaling pathways like NF-κB, which is involved in immune response and cell survival.
Comparison with Similar Compounds
Gallic Acid: Another hydroxybenzoic acid with antioxidant properties.
Protocatechuic Acid: Known for its anti-inflammatory and antimicrobial activities.
Ellagic Acid: Exhibits anticancer and cardioprotective effects.
Uniqueness: 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate is unique due to its combination of benzoyl and isoquinoline structures, which confer distinct chemical reactivity and biological activity compared to other hydroxybenzoic acids.
Properties
Molecular Formula |
C17H13NO8 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C17H11NO7.H2O/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25;/h1-6,19-22H,(H,24,25);1H2 |
InChI Key |
QHAUFGIHMBUQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B11930362.png)
![4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B11930363.png)

![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)


![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)




